An In-depth Technical Guide to the Synthesis and Characterization of Methyl Azetidine-3-carboxylate Hydrochloride
An In-depth Technical Guide to the Synthesis and Characterization of Methyl Azetidine-3-carboxylate Hydrochloride
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of methyl azetidine-3-carboxylate hydrochloride, a pivotal building block in modern medicinal chemistry. The document is structured to offer not just procedural steps but also the underlying scientific rationale, catering to researchers, scientists, and professionals in drug development. We delve into a validated synthetic pathway, detail robust characterization methodologies, and present the data in a clear, accessible format. This guide is designed to be a self-contained resource, grounded in authoritative references to ensure scientific integrity and reproducibility.
Introduction: The Significance of the Azetidine Scaffold
The azetidine ring, a four-membered nitrogen-containing heterocycle, is an increasingly important structural motif in drug discovery.[1][2] Its constrained, non-planar geometry offers a unique three-dimensional vector for molecular exploration, often leading to improved physicochemical properties such as solubility and metabolic stability when incorporated into larger molecules. Methyl azetidine-3-carboxylate hydrochloride serves as a versatile precursor for introducing this valuable scaffold. It is notably used in the synthesis of advanced therapeutic modalities, including Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[3] This guide will focus on a practical and scalable synthesis and the analytical techniques required to verify its structure and purity.
Compound Profile
| Property | Value |
| Chemical Name | Methyl azetidine-3-carboxylate hydrochloride |
| Synonyms | Azetidine-3-carboxylic acid methyl ester hydrochloride |
| CAS Number | 100202-39-9[4] |
| Molecular Formula | C₅H₁₀ClNO₂[4] |
| Molecular Weight | 151.59 g/mol [4] |
| Appearance | White to off-white crystalline powder[4] |
| Melting Point | 93.0 to 97.0 °C[4] |
Synthetic Pathway: From Protected Precursor to Final Product
The synthesis of methyl azetidine-3-carboxylate hydrochloride is most effectively achieved through a multi-step process that begins with a protected azetidine derivative. The use of a protecting group on the nitrogen atom is crucial to prevent its nucleophilicity from interfering with subsequent reactions, particularly esterification. A common and robust strategy involves the deprotection of a stable, commercially available precursor like methyl 1-diphenylmethylazetidine-3-carboxylate.
The overall transformation can be visualized as a two-stage process:
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N-Deprotection: Removal of the bulky diphenylmethyl (benzhydryl) group.
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Salt Formation: Conversion of the resulting free secondary amine to its hydrochloride salt for enhanced stability and handling.
Causality in Experimental Design
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Choice of Protecting Group: The diphenylmethyl (benzhydryl) group is an excellent choice for protecting the azetidine nitrogen. It is bulky, preventing unwanted side reactions, yet it can be cleanly removed under mild catalytic hydrogenation conditions, which do not affect the ester functionality.[5]
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Catalyst Selection: Palladium hydroxide on carbon (Pd(OH)₂/C), also known as Pearlman's catalyst, is particularly effective for the hydrogenolysis of N-benzyl and N-benzhydryl groups.[6] It is generally more efficient and less prone to causing ring-opening in strained systems like azetidines compared to standard palladium on carbon (Pd/C).[7]
-
Solvent System: Methanol is used as the solvent for the hydrogenation step as it readily dissolves the starting material and is compatible with the catalyst.[4] The subsequent introduction of hydrochloric acid, often as a solution in a solvent like ethyl acetate, allows for the direct precipitation of the hydrochloride salt, simplifying purification.[4]
Detailed Experimental Protocol
Step 1: Hydrogenolytic Deprotection of Methyl 1-diphenylmethylazetidine-3-carboxylate
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Vessel Preparation: To a suitable hydrogenation vessel, add methyl 1-diphenylmethylazetidine-3-carboxylate (1.0 eq).
-
Dissolution: Dissolve the starting material in methanol (approx. 100 mL per gram of starting material).[4]
-
Acidification: Add a solution of 4N hydrochloric acid in ethyl acetate (1.2 eq).[4] This initial acidification protonates the nitrogen, facilitating the catalytic process.
-
Catalyst Addition: Carefully add Pearlman's catalyst (Pd(OH)₂/C, 20 wt% loading) under an inert atmosphere (e.g., nitrogen or argon). The amount can be substantial, often on a 1:1 weight basis with the substrate for efficient reaction.[4]
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 0.4 MPa or ~58 psi) and stir the reaction mixture vigorously at room temperature.[4]
-
Reaction Monitoring: Monitor the reaction progress by tracking hydrogen uptake or by analytical techniques like TLC or LC-MS. The reaction is typically complete within 12-24 hours.[4]
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Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
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Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with methanol and water to ensure complete recovery of the product.[4]
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Concentration: Combine the filtrates and concentrate the solution under reduced pressure. This will yield the crude product, methyl azetidine-3-carboxylate hydrochloride, typically as an oil or a semi-solid.[4] The product can often be used directly in the next step or further purified by recrystallization if necessary.
Comprehensive Characterization
Verifying the identity, structure, and purity of the synthesized compound is a critical step. A combination of spectroscopic and physical methods provides a self-validating system of analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure determination.
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¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For methyl azetidine-3-carboxylate hydrochloride in a solvent like DMSO-d6, the expected signals are:
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~9.4 ppm (broad singlet, 2H): These are the two protons on the positively charged nitrogen atom (N-H₂⁺). The broadness is due to quadrupole broadening and exchange.[8]
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~4.0 ppm (multiplet, 4H): These signals correspond to the four methylene protons (CH₂) of the azetidine ring.[8]
-
~3.7 ppm (singlet, 3H): This sharp singlet is characteristic of the methyl ester (O-CH₃) protons.[8]
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~3.7 ppm (multiplet, 1H): This signal, often overlapping with the methyl ester peak, corresponds to the single proton on the carbon at the 3-position (CH).[8]
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct carbon environments.
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~170-175 ppm: The carbonyl carbon (C=O) of the ester group is significantly deshielded and appears in this region.[9]
-
~52-55 ppm: The methyl carbon (O-CH₃) of the ester.
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~45-50 ppm: The two equivalent methylene carbons (CH₂) of the azetidine ring.
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~35-40 ppm: The methine carbon (CH) at the 3-position of the ring.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
| Functional Group | Characteristic Absorption (cm⁻¹) | Rationale |
| N-H₂⁺ Stretch | 3200 - 2700 (broad) | The stretching vibration of the ammonium salt N-H bonds. The broadness is due to hydrogen bonding. |
| C=O Stretch (Ester) | ~1740 (strong, sharp) | A very characteristic and strong absorption for the carbonyl group in an aliphatic ester. |
| C-O Stretch (Ester) | 1300 - 1150 | Corresponds to the stretching vibration of the C-O single bond in the ester functionality. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound, confirming its elemental composition.
-
Technique: Electrospray Ionization (ESI) is commonly used for this type of polar, salt-like molecule.
-
Expected Ion: In positive ion mode, the spectrum will show a prominent peak for the protonated molecule (the free base).
-
m/z Value: The expected mass-to-charge ratio ([M+H]⁺) for the free base (C₅H₉NO₂) is 116 .[4]
Safety, Handling, and Storage
Proper handling is essential when working with any chemical reagent.
-
Hazard Identification: Methyl azetidine-3-carboxylate hydrochloride is classified as an irritant.[4]
-
Hazard Statements (H-codes): H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
-
Precautionary Statements (P-codes): P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]
-
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere as it can be hygroscopic.
Conclusion
The synthesis and characterization of methyl azetidine-3-carboxylate hydrochloride are well-established processes that yield a high-value chemical intermediate for pharmaceutical research. The synthetic route via hydrogenolytic deprotection of a benzhydryl-protected precursor is efficient and scalable. A multi-technique analytical approach, combining NMR, IR, and MS, provides a robust and self-validating method for confirming the structure and purity of the final product, ensuring its suitability for downstream applications in the development of novel therapeutics.
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